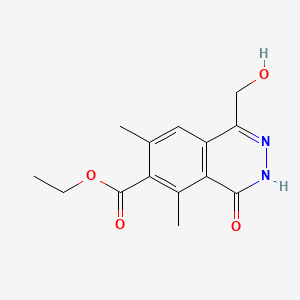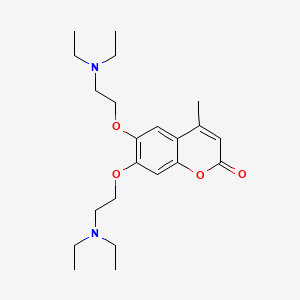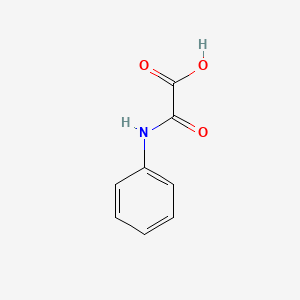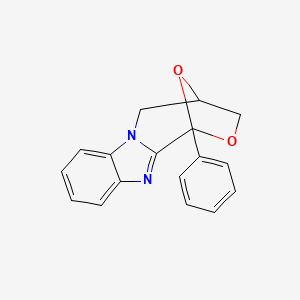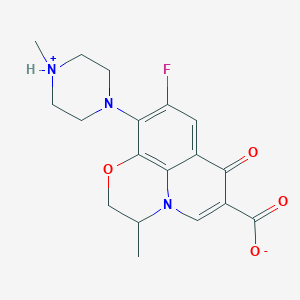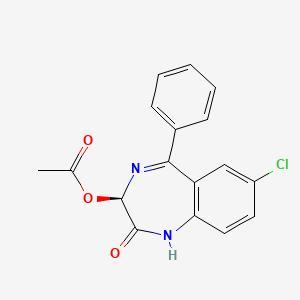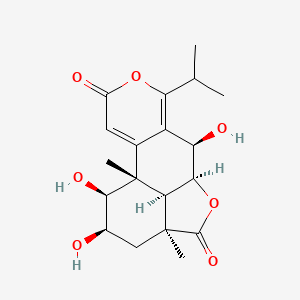
纳吉拉内酯 B
描述
Nagilactone B (NLB) is a small molecule extracted from the root bark of Podocarpus nagi (Podocarpaceae) . It is a liver X receptor (LXR) agonist . It has been found to suppress atherosclerosis in apoE-deficient mice .
Synthesis Analysis
The synthesis of Nagilactone B involves complex biochemical processes. Nagilactone B has been found to inhibit protein synthesis, binding to eukaryotic ribosomes . Inhibition of different protein kinases, such as RIOK2 and JAK2, has been postulated with Nagilactone B .
Molecular Structure Analysis
Nagilactone B is a tetracyclic natural product isolated from various Podocarpus species . These lactone-based compounds display a range of pharmacological effects .
Chemical Reactions Analysis
The stereochemistry of Nagilactone B was established by spectral analyses and the X-ray method . The absolute configurations of Nagilactone B have been determined .
Physical And Chemical Properties Analysis
The physical and chemical properties of Nagilactone B are crucial for its function as a biomaterial . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
科学研究应用
Anticancer Activities
Nagilactones, including Nagilactone B, have shown potent anticancer activities against different cancer cell lines and tumor models . The anticancer activity of Nagilactones primarily derives from three complementary actions :
Anti-Atherosclerosis Effects
Nagilactone B has been found to suppress atherosclerosis in an atherosclerotic mouse model . It significantly reduced en face lesions of total aorta areas . The mechanism of action involves inducing the expression of the ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which enhance cholesterol efflux from macrophages .
Inhibition of Protein Synthesis
Nagilactone B has been identified as a potent inhibitor of protein synthesis . This property could have implications in various biological processes where protein synthesis plays a crucial role.
Antifungal Properties
Nagilactones, including Nagilactone B, have demonstrated antifungal effects . This could make them potential candidates for the development of new antifungal drugs.
Anti-Inflammatory Activities
Nagilactones have shown anti-inflammatory activities . This suggests that Nagilactone B could be used in the treatment of inflammatory diseases.
Potential Therapeutic Applications
Given its diverse biological activities, Nagilactone B holds promise for therapeutic applications in various fields, including oncology, cardiology, and immunology .
作用机制
Target of Action
Nagilactone B, a tetracyclic natural product isolated from various Podocarpus species, has been identified as a Liver X receptor (LXR) agonist . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol metabolism and transport .
Mode of Action
Nagilactone B interacts with its target, the LXR, to modulate its activity. This interaction leads to the promotion of cholesterol efflux to extracellular apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL), thereby reducing intracellular lipid accumulation .
Biochemical Pathways
The activation of LXR by Nagilactone B leads to the induction of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are key players in the reverse cholesterol transport pathway . This pathway is responsible for the movement of cholesterol from peripheral tissues back to the liver .
Result of Action
The activation of LXR and the subsequent induction of ABCA1 and ABCG1 lead to a reduction in intracellular lipid accumulation . This can have significant effects at the cellular level, including the prevention of foam cell formation, a key event in the development of atherosclerosis .
Action Environment
The action of Nagilactone B can be influenced by various environmental factors. For instance, the presence of oxidized low-density lipoprotein (oxLDL) can enhance the lipid-lowering effects of Nagilactone B . Additionally, the compound’s action may be affected by the specific physiological environment in which it is active, such as the inflammatory environment present in atherosclerotic lesions .
安全和危害
Safety measures include wearing safety goggles with side-shields, protective gloves, and impervious clothing. Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil . Nagilactone B is classified as having acute toxicity, oral (Category 4), H302 .
未来方向
属性
IUPAC Name |
(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-7(2)13-11-8(5-10(21)25-13)19(4)15-14(12(11)22)26-17(24)18(15,3)6-9(20)16(19)23/h5,7,9,12,14-16,20,22-23H,6H2,1-4H3/t9-,12-,14-,15+,16-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGWYWSJGKOLGB-ZLNDBNLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(C3C4C(CC(C(C4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@](C[C@H]([C@H]([C@@]4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173667 | |
| Record name | Nagilactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nagilactone B | |
CAS RN |
19891-51-1 | |
| Record name | Nagilactone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nagilactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Nagilactone B in reducing atherosclerosis?
A1: [] Nagilactone B acts as a selective Liver X Receptor (LXR) transcriptional regulator. It binds to and activates LXRs, specifically LXRα and LXRβ, in macrophages. This activation leads to increased expression of the ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are key proteins involved in cholesterol efflux from macrophages. This enhanced cholesterol efflux reduces foam cell formation and ultimately contributes to the regression of atherosclerosis.
Q2: How effective is Nagilactone B in reducing atherosclerosis in animal models?
A2: [] In studies using apolipoprotein E (ApoE)-deficient mice, a well-established model of atherosclerosis, Nagilactone B demonstrated significant efficacy. Oral administration of Nagilactone B at doses of 10 mg/kg and 30 mg/kg for 12 weeks resulted in a substantial reduction in atherosclerotic lesions in the aorta compared to untreated control mice.
Q3: Does Nagilactone B impact lipid profiles beyond its effects on cholesterol efflux?
A3: [] Yes, in addition to its effects on cholesterol efflux, Nagilactone B treatment in ApoE-deficient mice also led to improvements in plasma lipid profiles. This included a reduction in hepatic and intestinal cholesterol accumulation.
Q4: What are the potential advantages of Nagilactone B as an LXR agonist compared to other LXR agonists?
A4: [] While further research is needed, the selective activation of LXR in macrophages by Nagilactone B is a potential advantage. Many LXR agonists induce lipogenesis in the liver, leading to unwanted side effects. Nagilactone B treatment did not increase LXR protein expression in the liver and did not induce significant hepatic lipid accumulation in preclinical studies.
Q5: Beyond atherosclerosis, what other inflammatory conditions has Nagilactone B been studied in?
A5: [] Nagilactone B has shown potent anti-inflammatory effects in models relevant to inflammatory bowel disease (IBD). In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and HT-29 colonic epithelial cells, Nagilactone B significantly suppressed the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-8.
Q6: What is the molecular target of Nagilactone B in inflammatory models?
A6: [] While the exact molecular target in inflammatory models requires further investigation, studies indicate that Nagilactone B inhibits key inflammatory signaling pathways. It significantly decreased the expression of LPS-stimulated inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, enzymes involved in the production of inflammatory mediators. Additionally, it suppressed the phosphorylation of extracellular regulated kinase (ERK)1/2, a key signaling molecule in inflammatory responses.
Q7: Are there other naturally occurring compounds similar to Nagilactone B that exhibit anti-inflammatory activity?
A7: [] Yes, Nagilactone B belongs to a class of natural compounds called norditerpene dilactones. Other norditerpene dilactones, such as rakanmakilactone G, have also been shown to possess anti-inflammatory properties, particularly in inhibiting NO production in LPS-stimulated RAW 264.7 macrophages.
Q8: What are the structural features of Nagilactone B?
A8: [] Nagilactone B belongs to the 8:14, 9:11-dienolide (α-pyrone) structural type of norditerpene dilactones. [] Carbon-13 Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the structure and stereochemistry of Nagilactone B and related compounds.
Q9: Has the synthesis of Nagilactone B or its core structure been achieved?
A9: [] Yes, there have been reported efforts toward the synthesis of the AB ring system, a key structural motif in Nagilactone B.
Q10: What is the insecticidal activity of Nagilactone B?
A10: [] Nagilactone B and related norditerpene dilactones exhibit insecticidal activity. Studies have shown that these compounds, particularly Nagilactone D, demonstrate toxicity against houseflies (Musca domestica), light-brown apple moths (Epiphyas postvittana), and codling moths (Laspeyresia pomonella).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



